molecular formula C20H18N4O3S B12195226 N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide

N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide

Cat. No.: B12195226
M. Wt: 394.4 g/mol
InChI Key: RHMOPXVUJIFDPY-UHFFFAOYSA-N
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Description

N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazoloquinoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[[5-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]furan-2-yl]methyl]acetamide

InChI

InChI=1S/C20H18N4O3S/c1-12-9-19-22-23-20(24(19)16-6-4-3-5-15(12)16)28-11-17(26)18-8-7-14(27-18)10-21-13(2)25/h3-9H,10-11H2,1-2H3,(H,21,25)

InChI Key

RHMOPXVUJIFDPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC=C(O4)CNC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoline ring system. Reagents such as hydrazine hydrate and acetic acid are often used under reflux conditions.

    Thioether Formation:

    Acetylation: The acetylation of the intermediate compound is carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Furan Ring Introduction: The final step involves the coupling of the furan ring to the acetylated intermediate, typically using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and microwave-assisted synthesis .

Chemical Reactions Analysis

N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone or aldehyde functionalities to alcohols.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the triazoloquinoline core and the furan ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including potential drug candidates.

    Biology: It exhibits significant antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.

    Medicine: The compound has shown promise in anticancer research, particularly in the inhibition of specific cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide involves its interaction with various molecular targets :

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death, particularly in cancer cells.

    Enzyme Inhibition: It inhibits specific enzymes involved in microbial and viral replication, thereby exhibiting antimicrobial and antiviral activities.

    Signal Transduction: The compound can interfere with signal transduction pathways in cells, leading to apoptosis or programmed cell death.

Comparison with Similar Compounds

N-({5-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]furan-2-yl}methyl)acetamide can be compared with other triazoloquinoline derivatives :

    [1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline core, this compound also exhibits antimicrobial and antiviral activities.

    [1,2,4]Triazolo[4,3-a]pyrazine: This derivative has shown promise as a dual c-Met/VEGFR-2 inhibitor with potential anticancer applications.

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups and its broad spectrum of biological activities.

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